((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Overview
Description
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of scientific research. It is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a hydroxymethyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
The primary target of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol is the DNA polymerase III sliding clamp (DnaN) . This target has been validated in the context of anti-tuberculosis treatment .
Mode of Action
The compound interacts with its target, DnaN, by binding to it. The presence of three (2S,4R)−4-methylproline moieties in the compound plays a significant role in target binding and metabolic stability . This interaction results in changes that inhibit the function of DnaN .
Biochemical Pathways
It is known that the compound’s interaction with dnan affects the function of this protein, which is crucial for dna replication . This could potentially disrupt the normal cell cycle and growth of the bacteria.
Pharmacokinetics
The compound’s metabolic stability is enhanced by the presence of three (2s,4r)−4-methylproline moieties . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The binding of this compound to DnaN inhibits the function of this protein, disrupting DNA replication . This can lead to the inhibition of bacterial growth, making the compound a potential candidate for anti-tuberculosis treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendation at -20°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Amination: The pyrrolidine derivative undergoes amination to introduce the amino group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
- ((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol
Comparison:
- ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: This compound has a fluorine atom instead of a hydroxymethyl group, which can significantly alter its reactivity and biological activity.
- ((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol: This compound is structurally similar but may differ in its stereochemistry or specific functional groups, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKMBDQMNUHAC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230052 | |
Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-31-3 | |
Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.